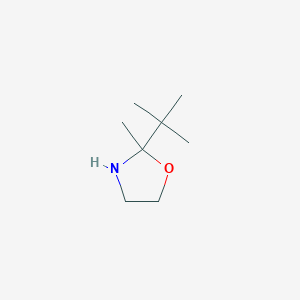

2-Methyl-2-(tert.butyl)-oxazolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-tert-butyl-2-methyl-1,3-oxazolidine |

InChI |

InChI=1S/C8H17NO/c1-7(2,3)8(4)9-5-6-10-8/h9H,5-6H2,1-4H3 |

InChI Key |

MLBAJJKRYCBIBU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCO1)C(C)(C)C |

Origin of Product |

United States |

Green and Sustainable Synthesis:there is a Growing Emphasis on Developing Environmentally Benign Synthetic Methods for Oxazolidine and Oxazoline Derivatives. This Includes the Use of Microwave and Ultrasound Irradiation to Accelerate Reactions, As Well As the Development of Solvent Free Procedures Employing Reusable and Eco Friendly Catalysts.nih.goveurekaselect.comthese Green Chemistry Approaches Aim to Improve Efficiency, Reduce Waste, and Enhance the Overall Sustainability of Producing These Valuable Chemical Entities.

The convergence of these research directions suggests a dynamic future for oxazolidine (B1195125) and oxazoline (B21484) chemistry, promising innovations in catalysis, medicine, and materials science.

Interactive Data Table: Emerging Applications in Oxazoline/Oxazolidine Research

| Research Area | Key Compound Class/Example | Emerging Application / Goal | Relevant Findings / Future Scope |

| Asymmetric Catalysis | Novel bis(oxazoline) (BOX) and tris(oxazoline) (TOX) Ligands | Catalysis with 3d transition metals (e.g., Iron, Copper) | Development of more sustainable and cost-effective catalytic systems for creating chiral molecules. nih.gov |

| Antimicrobial Agents | Novel Oxazolidinone Analogs | Overcoming bacterial resistance (e.g., MRSA, VRE) | Structural modifications to enhance potency and evade resistance mechanisms are a primary focus. nih.govnih.gov |

| Functional Polymers | Poly(2-oxazoline)s (POx) | Biomedical materials (hydrogels, nanoparticles) | Synthesis of POx-based systems with antimicrobial and antifouling properties for medical applications. rsc.orgrsc.org |

| Sustainable Synthesis | Various Oxazoline Derivatives | Eco-friendly reaction conditions | Increased use of microwave irradiation, ultrasound, and solvent-free syntheses to reduce environmental impact. nih.goveurekaselect.com |

Application in Asymmetric Catalysis and Organic Transformations

Role as Chiral Auxiliaries in Diastereoselective and Enantioselective Reactions

Chiral oxazolidinones, closely related structures to 2-Methyl-2-(tert-butyl)-oxazolidine, are widely recognized as "Evans' auxiliaries" and have been instrumental in the development of stereoselective synthesis. These auxiliaries are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. The steric hindrance provided by the substituents on the oxazolidinone ring dictates the facial selectivity of enolate reactions, leading to the formation of one diastereomer in preference to the other.

For instance, N-acylated oxazolidinones can be deprotonated to form enolates, which then react with various electrophiles. The bulky substituent at the 4-position, often an isopropyl or phenyl group, effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side. This principle has been successfully applied to a wide range of diastereoselective reactions, including alkylations, aldol (B89426) additions, and Michael additions. After the desired transformation, the chiral auxiliary can be cleaved and recovered for reuse. While specific research on 2-Methyl-2-(tert-butyl)-oxazolidine as a chiral auxiliary is not extensively documented, its structural similarity to well-established chiral oxazolidinones suggests its potential in this capacity. The presence of the bulky tert-butyl group at the 2-position could offer a distinct steric environment for controlling stereoselectivity.

Design and Application as Chiral Ligands in Transition Metal Catalysis

The utility of chiral oxazolidine-derived structures extends to their use as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the oxazolidine (B1195125) ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the catalytic cycle.

Palladium-Catalyzed Asymmetric Transformations and Cyclopalladation

Chiral oxazoline (B21484) ligands, particularly those with a substituent at the 4-position, are well-established in palladium-catalyzed asymmetric reactions. A notable study demonstrated the direct cyclopalladation of (S)-4-tert-butyl-2-methyl-2-oxazoline, a compound structurally similar to the subject of this article. In this work, an unprecedented (sp3)C-H bond activation of the tert-butyl group was observed, leading to the formation of an exo-palladacycle. The structure of this novel palladacycle was confirmed through spectroscopic and X-ray crystallographic studies of its dimeric and monomeric phosphine (B1218219) derivatives. This finding is significant as it opens up new avenues for the functionalization of typically inert C-H bonds, a major goal in modern organic synthesis.

The development of chiral ligands is crucial for enantioselective Pd(II)-catalyzed C-H activation. The effectiveness of a ligand is often dependent on its ability to match the specific substrate and reaction conditions. Mono-N-protected amino acids and 2,2'-bipyridines are other examples of ligand scaffolds that have shown promise in this area. While direct applications of 2-Methyl-2-(tert-butyl)-oxazolidine as a ligand in other palladium-catalyzed transformations are not widely reported, the demonstrated cyclopalladation highlights its potential for creating well-defined chiral palladium complexes.

Copper-Catalyzed Asymmetric Conjugate Addition and Allylic Alkylation

Copper-catalyzed asymmetric reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral ligands play a pivotal role in inducing enantioselectivity in these transformations. While there is a lack of specific research detailing the use of 2-Methyl-2-(tert-butyl)-oxazolidine as a ligand in copper-catalyzed reactions, the broader class of oxazolidine-containing ligands has been explored.

For example, copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones has been reported, demonstrating the compatibility of the oxazolidine ring system with copper catalysis. In these reactions, copper iodide and a diamine ligand were found to be effective for the C-S bond formation. The development of chiral ligands for copper-catalyzed asymmetric conjugate addition and allylic alkylation is an active area of research, and the structural features of 2-Methyl-2-(tert-butyl)-oxazolidine make it a candidate for exploration in this context.

Gold-Catalyzed Rearrangements and Cyclizations

Gold catalysis has emerged as a powerful method for the synthesis of complex molecules, often involving the activation of alkynes and allenes. Chiral ligands are essential for achieving enantioselectivity in these transformations. The design of effective chiral ligands for gold(I) catalysis is challenging due to the linear coordination preference of Au(I), which can place the chiral environment far from the reaction center.

Strategies to overcome this include the use of bulky chiral ligands to create a "chiral pocket" or the incorporation of functional groups in the ligand that can have secondary interactions with the substrate. While specific examples of 2-Methyl-2-(tert-butyl)-oxazolidine as a ligand in gold-catalyzed reactions are not available in the literature, the related oxazolidinone moiety is a key structural feature in the products of gold-catalyzed cyclizations of N-Boc-protected alkynylamines. This indicates the stability of the oxazolidine ring under gold-catalyzed conditions and suggests the potential for designing chiral oxazolidine-based ligands for such reactions.

Utility as Protecting or Directing Groups in Catalysis

Beyond their role as chiral auxiliaries and ligands, heterocyclic structures like oxazolidinones can also serve as protecting or directing groups in catalysis. The oxazolidinone group can act as a weakly coordinating directing group in transition metal-catalyzed C-H functionalization reactions.

For instance, N-aryloxazolidinones have been shown to direct the ruthenium-catalyzed ortho-C-H alkenylation. The carbonyl oxygen of the oxazolidinone coordinates to the ruthenium center, positioning the catalyst for the selective activation of the ortho-C-H bond of the aryl group. This strategy allows for the regioselective introduction of functional groups onto aromatic rings. The tert-butyl group itself is generally considered a non-directing group due to its steric bulk and lack of coordinating atoms. However, the oxazolidine ring of 2-Methyl-2-(tert-butyl)-oxazolidine contains heteroatoms that could potentially direct catalytic reactions.

In terms of protecting groups, the tert-butyl group is a common motif used to impart steric protection. The [[(tert-Butyl)dimethylsilyl]oxy]methyl group, for example, has been used for the protection of thiols. While there is no specific documentation of 2-Methyl-2-(tert-butyl)-oxazolidine being used as a protecting group, its formation from an amino alcohol and a ketone implies that the oxazolidine ring itself can be considered a protecting group for both the amino and hydroxyl functionalities of the parent amino alcohol.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules, making it highly suitable for studying reaction mechanisms. nih.gov For the formation of oxazolidines, DFT calculations can map out the potential energy surface, identifying transition states and intermediates, thus clarifying the reaction pathway.

Investigation of Cyclization Pathways

The formation of the oxazolidine (B1195125) ring is a critical step, and computational studies on similar systems suggest that the cyclization can proceed through different pathways. mdpi.com Typically, the reaction involves the condensation of a 1,2-amino alcohol with an aldehyde or ketone. In the case of 2-Methyl-2-(tert-butyl)-oxazolidine, this would involve the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetone.

The initial step is the formation of a hemiaminal intermediate. Subsequent dehydration can lead to an iminium ion, which then undergoes intramolecular cyclization via nucleophilic attack by the hydroxyl group on the iminium carbon. nih.gov DFT calculations can be employed to determine the activation barriers for these steps. For instance, studies on related systems have shown that the formation of the iminium intermediate can be the rate-determining step. nih.gov

An alternative pathway could involve the direct cyclization of the hemiaminal. Computational analysis would be crucial to compare the energy barriers of the iminium-mediated versus the direct cyclization pathway to determine the most favorable route under different reaction conditions.

Analysis of Transient Intermediate Formation

The reaction pathway to form oxazolidines is often characterized by the presence of short-lived intermediates. nih.gov As mentioned, the key transient species are typically a hemiaminal and a subsequent iminium cation. nih.gov

Table 1: Key Transient Intermediates in Oxazolidine Formation

| Intermediate | Description | Computational Insights |

| Hemiaminal | Formed from the initial addition of the amino alcohol to the carbonyl compound. | DFT can model the geometry and stability of this intermediate. |

| Iminium Cation | Formed by the dehydration of the hemiaminal. It is a highly electrophilic species. | Calculations can determine the energy of formation and the charge distribution, highlighting the electrophilic center. |

Computational studies on the formation of other oxazolidines have sometimes struggled to experimentally observe these intermediates due to their high reactivity and rapid conversion to the final product. nih.gov DFT calculations, however, can provide detailed structural and energetic information about these elusive species, confirming their role in the reaction mechanism. researchgate.net

Stereochemical Features and Mechanistic Insights

The stereochemistry of the final oxazolidine product is determined during the cyclization step. In the case of 2-Methyl-2-(tert-butyl)-oxazolidine, the substituents on the oxazolidine ring can adopt different spatial arrangements. Theoretical calculations can predict the most stable stereoisomer by comparing the energies of all possible configurations.

For related oxazolidinone systems, it has been shown that the substituents often adopt a cis configuration, which can be separated from the trans diastereomer. mdpi.com DFT calculations can rationalize this preference by analyzing steric and electronic interactions within the transition state leading to each isomer. The calculations can reveal the subtle energetic differences that govern the diastereoselectivity of the cyclization. mdpi.com

Stereochemical Prediction and Conformational Analysis

The five-membered oxazolidine ring is not planar and can adopt various conformations, such as envelope and twisted forms. mdpi.com Computational methods are instrumental in determining the preferred conformation of 2-Methyl-2-(tert-butyl)-oxazolidine.

By performing a conformational search using molecular mechanics or more accurate quantum chemical methods, the potential energy surface of the molecule can be explored. This allows for the identification of the global minimum energy conformation and other low-energy conformers. For similar heterocyclic systems, it has been found that the substitution pattern significantly influences the ring's puckering and the orientation of the substituents (axial vs. equatorial). nih.gov For instance, in some substituted oxazolidin-5-ones, the ring adopts a shallow envelope conformation. mdpi.com

Table 2: Predicted Conformational Data for a Substituted Oxazolidine Ring Note: This data is for a related (2S,4S)-3-acryloyl-2-tert-butyl-4-methyl-oxazolidin-5-one and is illustrative of the type of information that can be obtained from computational analysis.

| Parameter | Value | Description |

| Ring Conformation | Shallow Envelope | The five-membered ring is not planar. mdpi.com |

| Puckering Parameters (Q(2)) | 0.077 Å | Describes the degree of puckering. mdpi.com |

| Puckering Parameters (φ(2)) | 320.9° | Describes the phase of puckering. mdpi.com |

These parameters, derived from computational models, provide a precise description of the ring's shape.

Electronic Structure and Reactivity Modeling

The electronic structure of 2-Methyl-2-(tert-butyl)-oxazolidine, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity. DFT calculations are widely used to model these properties. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

For 2-Methyl-2-(tert-butyl)-oxazolidine, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. The LUMO is likely to be associated with the σ* orbitals of the C-N and C-O bonds. Reactivity descriptors derived from DFT, such as Fukui functions, can be used to predict the most likely sites for nucleophilic and electrophilic attack with greater precision.

Intermolecular Interaction Analysis

The way 2-Methyl-2-(tert-butyl)-oxazolidine interacts with other molecules, such as solvents or other reactants, is governed by intermolecular forces. Computational methods can be used to study these interactions in detail.

For instance, the interaction of the oxazolidine with a protic solvent like water can be modeled to understand hydrogen bonding. researchgate.net The nitrogen and oxygen atoms of the oxazolidine ring can act as hydrogen bond acceptors. Quantum chemical calculations can determine the geometry and strength of these hydrogen bonds.

In the context of its application, understanding how 2-Methyl-2-(tert-butyl)-oxazolidine interacts with other species is crucial. For example, if it is used as a ligand in a metal complex, DFT can be used to model the coordination bond, providing insights into the stability and electronic properties of the resulting complex. Studies on related oxazolidine-based N-heterocyclic carbenes have utilized DFT to understand their complexation with metals like copper and gold. researchgate.net

Polymer Chemistry Applications of Substituted Oxazolines

Cationic Ring-Opening Polymerization (CROP) Mechanisms

The CROP of 2-oxazolines is a living polymerization technique, which allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. nih.govresearchgate.net The mechanism proceeds through initiation, propagation, and termination steps, with the propagating species being a cationic oxazolinium ring. nih.gov

The initiation of CROP is typically achieved using electrophilic initiators, such as alkyl tosylates or triflates. beilstein-journals.orgnih.gov The propagation step involves the nucleophilic attack of a monomer on the growing cationic polymer chain. The rate of polymerization is significantly influenced by the steric and electronic properties of the monomer's substituent.

For 2-tert-butyl-2-oxazoline, the bulky tert-butyl group presents considerable steric hindrance, which is expected to decrease its polymerization rate compared to less hindered monomers like 2-methyl- or 2-ethyl-2-oxazoline. Studies on similar structures, such as 2-propyl-2-oxazolines, have shown that increased steric bulk at the 2-position (isopropyl vs. n-propyl) leads to a lower polymerization rate constant. researchgate.netnih.gov This is attributed to the difficulty of the incoming monomer in approaching the electrophilic center of the growing polymer chain.

While homopolymerization of tBuOx is challenging, it has been successfully copolymerized with other, less sterically hindered oxazoline (B21484) monomers. Research has demonstrated the living cationic copolymerization of 2-isopropyl-2-oxazoline (B83612) (iPrOx) with tBuOx, resulting in copolymers with narrow molar mass distributions (PDI = 1.09–1.3). tu-dresden.de This indicates that despite its bulkiness, tBuOx can be incorporated into polymer chains under controlled conditions, leading to materials with tailored properties.

The choice of initiator plays a crucial role in the CROP of 2-oxazolines. Highly electrophilic initiators, such as methyl triflate (MeOTf), generally lead to faster initiation and polymerization rates compared to less reactive initiators like methyl tosylate (MeOTs) or alkyl halides. vt.edursc.org For sterically hindered monomers like tBuOx, a highly reactive initiator is essential to achieve efficient polymerization. The initiator's counterion also influences the polymerization by affecting the equilibrium between the active cationic species and dormant covalent species. rsc.org

Synthesis of Polyoxazoline-Based Block Copolymers and Advanced Materials

The living nature of CROP makes it an ideal method for synthesizing block copolymers with well-defined architectures. rsc.orgresearchgate.net This is typically achieved by the sequential addition of different 2-oxazoline monomers to the reaction mixture. rsc.org

Poly(2-oxazoline)s are well-known for their thermoresponsive behavior in aqueous solutions, exhibiting a lower critical solution temperature (LCST), above which the polymer becomes insoluble and precipitates. This property is highly dependent on the hydrophilicity of the side chain. tu-dresden.de By copolymerizing hydrophilic monomers (like 2-ethyl-2-oxazoline, PEtOx) with more hydrophobic monomers, the LCST can be precisely tuned. nih.gov This is the fundamental principle behind the development of thermogelling hydrogels, which are liquid at low temperatures and form a gel at physiological temperatures, making them attractive for biomedical applications. rsc.orgresearchgate.netnih.gov

Table 1: Influence of 2-tert-butyl-2-oxazoline (tBuOx) Content on the Lower Critical Solution Temperature (LCST) of Copolymers with 2-isopropyl-2-oxazoline (iPrOx)

This table is generated based on data from studies on the copolymerization of iPrOx and tBuOx. tu-dresden.de

| Mole Fraction of tBuOx in Copolymer (%) | Cloud Point (°C) |

|---|---|

| 0 | ~38 |

| 10 | ~25 |

| 20 | ~15 |

| 30 | <10 |

The properties of poly(2-oxazoline)s in the solid state, such as their glass transition temperature (Tg) and mechanical strength, are also heavily influenced by the side-chain structure. rsc.orgvt.edu The bulky and rigid nature of the tert-butyl group in poly(2-tert-butyl-2-oxazoline) (PtBuOx) is expected to significantly restrict the mobility of the polymer chains.

This restricted mobility leads to a higher glass transition temperature (Tg) compared to polymers with more flexible, linear alkyl side chains like poly(2-ethyl-2-oxazoline) or poly(2-n-propyl-2-oxazoline). acs.orgacs.org For instance, while the Tg of PEtOx is around 60-65 °C, the Tg for polymers with bulkier side chains is considerably higher. nih.gov A higher Tg implies that materials based on PtBuOx would be more rigid and maintain their structural integrity at higher temperatures.

The mechanical properties, such as the Young's modulus, also correlate with the side-chain structure. The introduction of bulky side groups generally increases the stiffness and modulus of the material. vt.edu Therefore, incorporating tBuOx into polymer structures can be a strategy to enhance the thermal stability and mechanical robustness of the resulting materials, making them suitable for applications requiring high-performance thermoplastics. nih.govvt.edu

Derivatization and Functionalization Strategies

Preparation of Novel Oxazolidine (B1195125)/Oxazoline (B21484) Scaffolds and Heterocycles

There is no specific information in the reviewed literature detailing the use of 2-Methyl-2-(tert-butyl)-oxazolidine as a starting material for the preparation of novel oxazolidine or oxazoline scaffolds. General methods for synthesizing substituted oxazolidines often involve the condensation of amino alcohols with aldehydes or ketones. In principle, 2-Methyl-2-(tert-butyl)-oxazolidine could be synthesized from 2-amino-2-methyl-1-propanol (B13486) and acetone, but its subsequent use as a building block for more complex heterocyclic systems is not described.

Functional Group Interconversions on the Oxazolidine/Oxazoline Core

The scientific literature does not provide specific examples of functional group interconversions performed on the 2-Methyl-2-(tert-butyl)-oxazolidine core. Such transformations would typically involve reactions to modify the substituents at the 2-position or elsewhere on the ring. The stability of the oxazolidine ring in this specific compound, influenced by the gem-dimethyl and tert-butyl groups at the C2 position, would be a key factor in any potential functionalization, but this has not been experimentally documented in available research.

Synthesis of Multifunctional Oxazolidine/Oxazoline Derivatives

No dedicated research on the synthesis of multifunctional derivatives starting from 2-Methyl-2-(tert-butyl)-oxazolidine has been found. The introduction of various functional groups onto this specific oxazolidine core to create molecules with multiple reactive sites or tailored properties is not a topic that has been covered in the accessible scientific literature.

Advanced Analytical Methodologies for Purity and Stereochemical Assessment in Research

Method Development for Chiral Separation

The presence of a stereocenter at the C2 position of 2-Methyl-2-(tert-butyl)-oxazolidine necessitates the development of specialized analytical methods to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the preeminent technique for this purpose.

Research into the chiral separation of structurally related oxazolidinone analogues has demonstrated the efficacy of polysaccharide-based CSPs. semmelweis.hunih.gov These stationary phases, typically derived from cellulose (B213188) or amylose (B160209), offer a diverse range of chiral recognition mechanisms, enabling the separation of a wide variety of enantiomers. semmelweis.hu For the analysis of 2-Methyl-2-(tert-butyl)-oxazolidine, a similar approach is adopted.

The method development process involves screening a variety of polysaccharide-based columns, such as those with amylose or cellulose backbones, often with different derivatizations to enhance enantioselectivity. nih.gov The mobile phase composition is another critical parameter that is optimized to achieve baseline separation of the enantiomers. A polar organic mode, utilizing eluents such as methanol, ethanol, isopropanol, and acetonitrile (B52724), or combinations thereof, has proven effective for similar compounds. semmelweis.hunih.gov

Table 1: Illustrative HPLC Parameters for Chiral Separation of 2,2-Disubstituted Oxazolidine (B1195125) Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Amylose-based CSP (e.g., Lux Amylose-1) |

| Column Dimensions | 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of conditions based on published methods for similar compounds. Actual conditions for 2-Methyl-2-(tert-butyl)-oxazolidine would require empirical optimization.

The selection of an amylose-based column, for instance, often provides high enantioselectivity for oxazolidinone structures when used with acetonitrile as the mobile phase. nih.gov The retention factors (k), separation factor (α), and resolution (Rs) are meticulously calculated to evaluate the performance of the chiral separation method. The reversal of enantiomer elution order can sometimes be observed depending on the specific CSP and mobile phase combination, highlighting the intricate nature of chiral recognition mechanisms. nih.gov

Quantitative Analysis of Reaction Products and By-products

The synthesis of 2-Methyl-2-(tert-butyl)-oxazolidine typically involves the condensation reaction of a β-amino alcohol with pivaldehyde. While the desired product is the main component, the reaction mixture can contain unreacted starting materials, intermediates, and various by-products. A thorough quantitative analysis is essential to determine the purity of the final product and to understand the reaction mechanism and potential side reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for monitoring the purity of 2-Methyl-2-(tert-butyl)-oxazolidine and identifying any impurities. orientjchem.org The high purity of synthesized analytical standards is often confirmed using GC-MS, with purities typically exceeding 98%. nih.gov

In the synthesis of oxazolidines from aldehydes and amino alcohols, several by-products can potentially form. These can include hemiaminal intermediates, which are often transient, and products resulting from side reactions of the starting materials. acs.orgscirp.org For instance, aldehydes can undergo self-condensation or oxidation. The amino alcohol can also participate in other reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation and purity assessment of the target compound. 1H and 13C NMR spectra provide detailed information about the molecular structure, and quantitative NMR (qNMR) can be employed for the precise determination of purity against a certified reference standard. acs.org Stability studies of oxazolidine-based compounds are also effectively monitored using 1H NMR spectroscopy to observe potential hydrolysis or degradation. scirp.org

Table 2: Representative GC-MS Data for the Analysis of a Hypothetical 2-Methyl-2-(tert-butyl)-oxazolidine Synthesis Reaction Mixture

| Retention Time (min) | Compound Name | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Abundance (%) |

| 5.8 | Pivaldehyde (unreacted) | 86.13 | 57, 41, 29 | 2.5 |

| 7.2 | 2-Aminoethanol (unreacted) | 61.08 | 44, 31, 30 | 1.8 |

| 10.5 | 2-Methyl-2-(tert-butyl)-oxazolidine | 143.23 | 128, 86, 57 | 95.0 |

| 12.1 | Hemiaminal Intermediate | 161.25 | 144, 100, 86, 57 | <0.5 (transient) |

| 15.3 | Pivalic Acid | 102.13 | 85, 57, 45 | 0.2 |

This table is a hypothetical representation to illustrate the type of data obtained from a GC-MS analysis. The by-products and their relative abundances would depend on the specific reaction conditions.

The quantitative analysis of the reaction mixture allows for the calculation of the reaction yield and the purity of the isolated product. The identification of by-products such as pivalic acid, which can form from the oxidation of pivaldehyde, provides valuable insights into the reaction chemistry and helps in optimizing the reaction conditions to minimize impurity formation. scirp.org

Conclusion and Future Research Perspectives

Summary of Current Research Landscape and Key Achievements

The current body of research on oxazolidine (B1195125) and its unsaturated analog, oxazoline (B21484), reveals a class of heterocyclic compounds with significant and expanding utility in medicinal chemistry and asymmetric synthesis. nih.govnih.gov While the broader oxazolidinone class, particularly the 2-oxazolidinone (B127357) core, has been extensively developed into clinically approved antibacterial agents like Linezolid and Tedizolid nih.govacs.orgnih.gov, the specific compound 2-Methyl-2-(tert-butyl)-oxazolidine is not prominently featured in high-impact studies. Its primary role appears to be as a structural motif or a synthetic intermediate rather than a standalone agent with demonstrated biological activity.

Key achievements within the broader oxazolidine/oxazoline field are substantial. They are recognized as crucial scaffolds in drug discovery, acting as versatile building blocks and bioisosteres for groups like amides and carbamates, which can enhance metabolic stability. nih.gov Their application as chiral auxiliaries and ligands for asymmetric catalysis represents a cornerstone of modern organic synthesis, enabling the creation of complex, stereochemically defined molecules. nih.goveurekaselect.comnih.gov

Research has established numerous synthetic pathways to these heterocyclic systems, including metal-free catalytic oxyaminations and palladium-catalyzed cyclizations, which offer high yields and stereoselectivity. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of N-aryl-5-(hydroxymethyl)-2-oxazolidinones, key precursors for antibacterial drugs, has been optimized to avoid hazardous reagents like phosgene (B1210022) by using N-lithio-N-aryl carbamates. orgsyn.org A recent cascade synthesis utilizes tert-butyl carbonate as a novel nucleophile for the efficient, scalable production of these vital intermediates. nih.govacs.org

While direct research on 2-Methyl-2-(tert-butyl)-oxazolidine is limited, the achievements in the synthesis and application of structurally related compounds underscore the foundational importance of the oxazolidine ring system.

Emerging Trends and Future Directions in Oxazolidine/Oxazoline Chemistry Research

The future of oxazolidine and oxazoline chemistry is poised for significant advancements, driven by the demand for novel therapeutics, sustainable chemical processes, and advanced materials. Several emerging trends are shaping the trajectory of research in this field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-2-(tert.butyl)-oxazolidine, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves cyclization of precursors like amino alcohols or reductive amination of ketones. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction and m-chloroperbenzoic acid (mCPBA) for oxidation steps. Controlled temperatures (0–25°C) and inert atmospheres (N₂/Ar) are essential to prevent side reactions. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Look for characteristic signals: tert-butyl protons at ~1.2 ppm (singlet) and oxazolidine ring protons at 3.5–4.5 ppm (multiplet). NMR should show a tertiary carbon (C-2) at ~85–90 ppm .

- IR : Absorption bands at ~1650 cm⁻¹ (C=N stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm the oxazolidine ring .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (e.g., 157.23 g/mol for C₈H₁₇NO). High-resolution MS (HRMS) resolves isotopic patterns .

Q. What are the common side products during synthesis, and how can they be minimized?

- Methodological Answer : Over-reduction (e.g., forming oxazoline instead of oxazolidine) or ring-opening due to acidic conditions are common. Use stoichiometric LiAlH₄ and avoid excess reducing agents. Monitor pH during aqueous workups to prevent acid-catalyzed decomposition .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in substitution or ring-opening reactions?

- Methodological Answer : The tert-butyl group imposes steric hindrance, slowing nucleophilic attacks at the C-2 position. Kinetic studies (e.g., using Eyring plots) can quantify activation parameters. Compare reaction rates with less hindered analogs (e.g., 2-methyl-oxazolidine) under identical conditions (e.g., SN2 with NaCN in DMSO) .

Q. What computational methods (DFT, MD simulations) are suitable for predicting the conformational stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models the energy-minimized structure, revealing chair vs. twist conformations. Molecular Dynamics (MD) simulations in solvents (e.g., chloroform) predict dynamic behavior. Compare computed NMR shifts with experimental data to validate models .

Q. How can contradictory data on oxidation products (e.g., N-oxide vs. ring degradation) be resolved?

- Methodological Answer : Divergent outcomes arise from varying oxidizing agents (e.g., H₂O₂ vs. mCPBA) or concentrations. Design controlled experiments with real-time monitoring (e.g., in situ IR or LC-MS). For example, low-temperature oxidation with mCPBA favors N-oxide formation, while excess H₂O₂ may degrade the ring .

Data Analysis & Experimental Design

Q. What strategies are effective in reconciling discrepancies in reaction yields reported across studies?

- Methodological Answer : Systematically vary parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE). For example, a 3² factorial design testing THF vs. DMF at 25°C vs. 40°C identifies optimal conditions. Statistical tools (ANOVA) assess significance of variables .

Q. How can substituent effects on bioactivity be studied without commercial toxicity data?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models. Train models with existing oxazolidine bioactivity data (e.g., antimicrobial IC₅₀ values) and molecular descriptors (logP, polar surface area). Validate via synthesis and testing of analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.